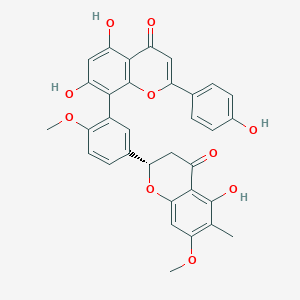
2,3-Dihydro-6-methylginkgetin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-6-methylginkgetin is a natural product derived from the leaves of Ginkgo biloba. It is a biflavonoid, which means it consists of two flavonoid molecules linked together. This compound has garnered significant attention in scientific research due to its potential therapeutic properties, particularly in the fields of neurodegenerative diseases and cardiovascular health .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-6-methylginkgetin typically involves the use of flavonoid precursors. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from Ginkgo biloba leaves, followed by purification processes such as chromatography. The extraction process may use solvents like acetone, chloroform, or ethyl acetate to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dihydro-6-methylginkgetin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often occur at the hydroxyl or methoxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or ethers .
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-6-methylginkgetin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of biflavonoid synthesis and reactivity.
Biology: The compound exhibits significant antioxidant properties, making it a subject of interest in studies related to oxidative stress and cellular protection.
Industry: Its antioxidative properties are explored for use in food preservation and cosmetic formulations.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-6-methylginkgetin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Neuroprotection: It inhibits the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease, and modulates signaling pathways involved in neuronal survival.
Anti-inflammatory Effects: The compound suppresses the production of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-6.
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydro-6-methylginkgetin is unique among biflavonoids due to its specific structural features and biological activities. Similar compounds include:
Ginkgetin: Another biflavonoid from Ginkgo biloba, known for its anticancer and neuroprotective properties.
Amentoflavone: A biflavonoid found in various plants, with notable anti-inflammatory and antiviral activities.
Bilobetin: A related compound with antioxidant and anti-inflammatory effects.
In comparison, this compound stands out for its potent antioxidative and neuroprotective properties, making it a promising candidate for further research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C33H26O10 |
|---|---|
Molekulargewicht |
582.6 g/mol |
IUPAC-Name |
5,7-dihydroxy-8-[5-[(2S)-5-hydroxy-7-methoxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C33H26O10/c1-15-25(41-3)14-28-31(32(15)39)23(38)13-27(42-28)17-6-9-24(40-2)19(10-17)29-20(35)11-21(36)30-22(37)12-26(43-33(29)30)16-4-7-18(34)8-5-16/h4-12,14,27,34-36,39H,13H2,1-3H3/t27-/m0/s1 |
InChI-Schlüssel |
ALCMEGWPPBQUES-MHZLTWQESA-N |
Isomerische SMILES |
CC1=C(C=C2C(=C1O)C(=O)C[C@H](O2)C3=CC(=C(C=C3)OC)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)OC |
Kanonische SMILES |
CC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC(=C(C=C3)OC)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


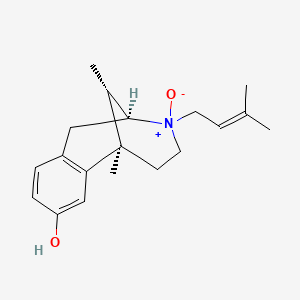
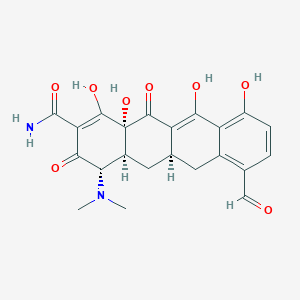
![[3-(Fluoromethyl)azetidin-3-yl]methanol;hydrochloride](/img/structure/B13450576.png)
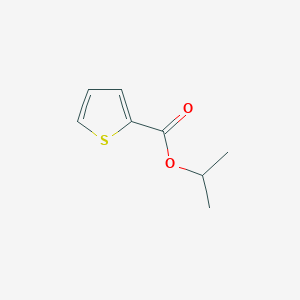

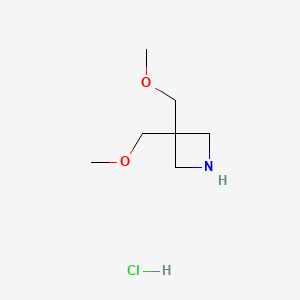
![4-Methyl-1,4,8-triaza-spiro[4.5]decan-2-one](/img/structure/B13450605.png)
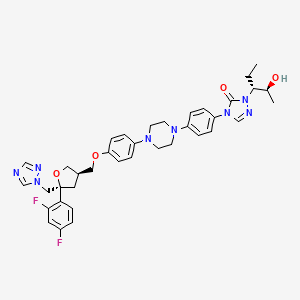
![5-[[[(2R)-2-Amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1R)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid (ACI)](/img/structure/B13450621.png)
![3-[[4-(Methylamino)-2-quinazolinyl]amino]benzoic Acid](/img/structure/B13450628.png)
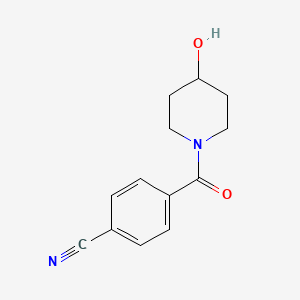
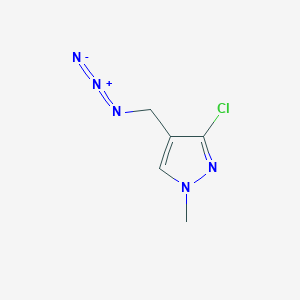
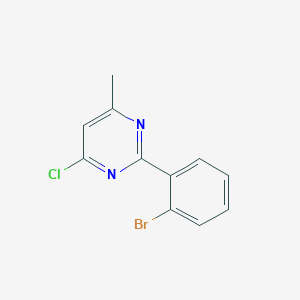
![2-{[(Tert-butoxy)carbonyl]amino}-2-(6-hydroxypyridin-3-yl)acetic acid](/img/structure/B13450656.png)
